Galanthine

Description

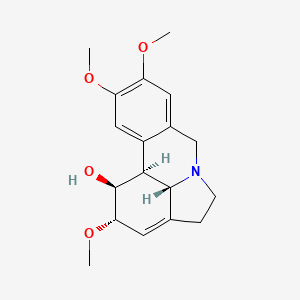

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,14S,15S,16S)-4,5,14-trimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-21-13-7-11-9-19-5-4-10-6-15(23-3)18(20)16(17(10)19)12(11)8-14(13)22-2/h6-8,15-18,20H,4-5,9H2,1-3H3/t15-,16-,17+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIMPDXOQJYVDI-WNRNVDISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1O)C4=CC(=C(C=C4C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904247 | |

| Record name | Galanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-78-2 | |

| Record name | Galanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Galantamine's Mechanism of Action in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galantamine is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease (AD). Its clinical efficacy stems from a unique dual mechanism of action that distinguishes it from other acetylcholinesterase inhibitors. Galantamine acts as a reversible, competitive inhibitor of acetylcholinesterase (AChE), thereby increasing the synaptic availability of acetylcholine (B1216132).[1][2][3][4] Concurrently, it functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), sensitizing these receptors to acetylcholine and enhancing cholinergic neurotransmission.[1][5][6][7][8] This technical guide provides an in-depth exploration of these core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Acetylcholinesterase Inhibition

Galantamine's primary mechanism of action involves the reversible and competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][2][3] By impeding AChE activity, galantamine elevates acetylcholine levels, thereby enhancing cholinergic signaling, which is crucial for cognitive functions such as memory and learning.[4]

Quantitative Data: Inhibitory Potency

The inhibitory potency of galantamine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been characterized across various studies. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).

| Enzyme | Species/Tissue | Parameter | Value (µM) | Reference |

| AChE | Human Brain Cortex | IC50 | 5.13 | [9] |

| AChE | Rat Brain | Ki | 7.1 (µg/g) | [10] |

| AChE | Mouse Brain | Ki | 8.3 (µg/g) | [10] |

| AChE | Rabbit Brain | Ki | 19.1 (µg/g) | [10] |

| BuChE | Human | IC50 | - | Galantamine is a weak inhibitor |

| BuChE | - | VS(gal) | ~0 | [11] |

| BuChE | - | VSS(gal) | 62.3 | [11] |

Note: Ki values from Geerts et al. (2005) are presented in µg/g of brain tissue.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method to determine AChE inhibitory activity is the spectrophotometric assay developed by Ellman and colleagues.

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield TNB, which can be detected at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials and Reagents:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

-

Galantamine (or other test inhibitors)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

-

Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh).

-

Prepare a stock solution of AChE and dilute to the desired working concentration (e.g., 0.1 U/mL) in phosphate buffer. Keep on ice.

-

Prepare serial dilutions of galantamine in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL galantamine solution (at various concentrations).

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and galantamine/solvent to the respective wells. Mix gently and incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of inhibition for each galantamine concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the galantamine concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow: AChE Inhibition Assay

Allosteric Potentiation of Nicotinic Acetylcholine Receptors

Beyond its role as an AChE inhibitor, galantamine uniquely acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][5][6][7][8] This means it binds to a site on the receptor distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[8] This potentiation enhances the frequency of channel opening in response to agonist stimulation.[12]

Quantitative Data: nAChR Potentiation

Galantamine's allosteric modulatory effects have been quantified for several nAChR subtypes, most notably the α7 and α4β2 subtypes, which are abundant in the brain.

| nAChR Subtype | Agonist | Galantamine Concentration | Effect | Reference |

| Human α7 | Acetylcholine | 100 nM | 9.6% increase in current amplitude | [2] |

| Human α7 | Acetylcholine | 100 nM | EC50 shift from 305 µM to 189 µM | [2] |

| Human α7 | Acetylcholine (250 µM) | 100 nM | 22% increase in current amplitude | [2][3] |

| Torpedo nAChR | Acetylcholine (50 µM) | 1 µM | 35% increase in current amplitude | [3] |

| Human α4β2 | Nicotine | 1 µM | Maximum enhancement of Ca2+ influx and noradrenaline release | [13] |

| Human α3β4, α6β4 | Agonist | 0.1 - 1 µM | Potentiation of agonist responses | [14] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for nAChR Modulation

Whole-cell patch-clamp is the gold-standard technique for studying the effects of compounds like galantamine on ion channel function.

Principle: This technique allows for the measurement of ionic currents across the entire cell membrane. A glass micropipette forms a high-resistance seal with the cell membrane, and a brief suction ruptures the membrane patch, providing electrical and molecular access to the cell's interior. In voltage-clamp mode, the membrane potential is held constant, allowing for the direct measurement of currents flowing through nAChRs upon agonist application, both in the presence and absence of galantamine.

Materials and Reagents:

-

Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y, HEK293)

-

External (extracellular) recording solution

-

Internal (intracellular) pipette solution

-

Acetylcholine or other nAChR agonist

-

Galantamine

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Inverted microscope

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell Preparation: Plate cells expressing the target nAChR onto coverslips a few days prior to recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording Setup: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Obtaining a Gigaseal: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief, strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Data Recording:

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply the nAChR agonist for a short duration to elicit a baseline inward current.

-

After a washout period, co-apply the agonist with different concentrations of galantamine.

-

Record the changes in the amplitude and kinetics of the agonist-induced currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents in the absence and presence of galantamine.

-

Calculate the percentage potentiation of the agonist response by galantamine.

-

Construct dose-response curves for the agonist in the presence and absence of galantamine to determine any shift in the EC50.

-

Experimental Workflow: nAChR Modulation Study

Signaling Pathways in Alzheimer's Disease

The dual action of galantamine has significant implications for the neuronal signaling pathways disrupted in Alzheimer's disease.

Acetylcholinesterase Inhibition and Cholinergic Enhancement

The primary consequence of AChE inhibition is the elevation of acetylcholine in the synapse, leading to enhanced activation of both nicotinic and muscarinic acetylcholine receptors. This amplified cholinergic signaling is thought to improve cognitive function.

Allosteric Modulation of nAChRs and Neuroprotection

Galantamine's allosteric potentiation of nAChRs, particularly the α7 and α4β2 subtypes, is believed to contribute to its neuroprotective effects.

-

α7 nAChR Signaling: Activation of α7 nAChRs can trigger downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in promoting cell survival and synaptic plasticity.[15] In the context of Alzheimer's disease, α7 nAChRs have a complex interaction with amyloid-beta (Aβ), and their modulation by galantamine may mitigate Aβ-induced neurotoxicity.[1]

-

α4β2 nAChR Signaling: These receptors are highly expressed in brain regions critical for cognition and reward.[16] Their modulation can influence the release of various neurotransmitters, including dopamine, which may contribute to the behavioral and psychological benefits observed with galantamine treatment.[12]

Conclusion

The therapeutic efficacy of galantamine in Alzheimer's disease is underpinned by its multifaceted mechanism of action. The synergistic combination of acetylcholinesterase inhibition and positive allosteric modulation of nicotinic acetylcholine receptors provides a robust approach to enhancing cholinergic neurotransmission and potentially offering neuroprotective benefits. This guide has provided a detailed overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways, to aid researchers and drug development professionals in their understanding of this important therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. publications.aston.ac.uk [publications.aston.ac.uk]

- 7. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Galanthine Against Glutamate Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate (B1630785) excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a range of acute and chronic neurological disorders. This technical guide provides an in-depth analysis of the neuroprotective effects of galanthine, a well-established acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), against glutamate-induced neuronal injury. We consolidate quantitative data from in vitro studies, present detailed experimental protocols for assessing neuroprotection, and visualize the intricate signaling pathways through which this compound exerts its therapeutic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel strategies to mitigate glutamate excitotoxicity.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive glutamate release or impaired uptake leads to the overstimulation of its receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This triggers a massive influx of calcium ions (Ca2+), initiating a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and apoptosis, ultimately leading to neuronal death. This phenomenon, termed glutamate excitotoxicity, is a common pathological mechanism in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's disease.

This compound, an alkaloid initially isolated from plants of the Amaryllidaceae family, is clinically used for the symptomatic treatment of Alzheimer's disease. Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in the synaptic cleft. Uniquely, this compound also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[1] This dual action not only enhances cholinergic neurotransmission but also endows this compound with significant neuroprotective properties against various insults, including glutamate-induced excitotoxicity.[2] This guide delves into the molecular mechanisms, experimental evidence, and quantitative data supporting the neuroprotective role of this compound against glutamate toxicity.

Quantitative Data on the Neuroprotective Efficacy of this compound

The neuroprotective effects of this compound against glutamate-induced toxicity have been quantified in various in vitro models. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

Table 1: Neuroprotective Effect of this compound Against NMDA-Induced Toxicity in Primary Rat Cortical Neurons

| Assay Type | This compound Concentration | Endpoint Measured | Outcome | Reference |

| MTT Assay | 5 µmol/L | Cell Viability | Complete reversal of NMDA toxicity | [2] |

| LDH Assay | 5 µmol/L | Cell Death (LDH release) | Complete reversal of NMDA toxicity | [2] |

| MTT Assay | IC50 = 1.48 µmol/L | Cell Viability | Concentration-dependent neuroprotection | [2] |

| LDH Assay | IC50 = 1.44 µmol/L | Cell Death (LDH release) | Concentration-dependent neuroprotection | [2] |

Table 2: Synergistic Neuroprotection of this compound in Combination with NMDA Receptor Antagonists

| Combination | This compound Concentration | Co-administered Drug and Concentration | Endpoint Measured | Outcome | Reference |

| This compound + Memantine (B1676192) | 1 µmol/L | Memantine (0.1 µmol/L) | Cell Viability / Cell Death | Significant neuroprotection at inactive individual concentrations | [2] |

| This compound + Ifenprodil | 1 µmol/L | Ifenprodil (0.1 µmol/L) | Cell Viability / Cell Death | Significant neuroprotection, suggesting involvement of the NR2B subunit | [2] |

Table 3: Neuroprotective Effect of this compound in an In Vitro Ischemia Model

| Experimental Model | This compound Concentration | Endpoint Measured | Outcome | Reference |

| Oxygen-Glucose Deprivation (OGD) in rat hippocampal slices | 15 µM | Cell Death | Reduction of cell death to near-control levels | [3] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective effects of this compound against glutamate toxicity.

Primary Rat Cortical Neuron Culture

This protocol is fundamental for establishing a relevant in vitro model of the central nervous system.

-

Materials:

-

Timed-pregnant Sprague-Dawley rat (E17-E18)

-

Hank's Balanced Salt Solution (HBSS)

-

Papain or Trypsin solution

-

Trypsin inhibitor (e.g., soybean trypsin inhibitor)

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

-

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Aseptically remove the uterine horns and place them in ice-cold HBSS.

-

Dissect the embryonic cortices under a dissecting microscope.

-

Mince the cortical tissue and incubate with a dissociation enzyme (e.g., papain or trypsin) at 37°C.

-

Neutralize the enzyme with a trypsin inhibitor or by washing with culture medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto poly-D-lysine coated surfaces at a desired density (e.g., 1-2 x 105 cells/cm2).

-

Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.

-

After 24 hours, perform a partial media change to remove cellular debris. Cultures are typically ready for excitotoxicity experiments after 7-10 days in vitro (DIV).

-

Induction of Glutamate Excitotoxicity

This protocol describes the induction of neuronal injury using an NMDA receptor agonist.

-

Materials:

-

Mature primary cortical neuron cultures (7-10 DIV)

-

HEPES-buffered salt solution (HBSS or similar)

-

N-methyl-D-aspartate (NMDA) stock solution

-

This compound and other test compounds

-

-

Procedure:

-

Prepare solutions of NMDA and test compounds in the appropriate buffer.

-

Remove the culture medium from the neuronal cultures and wash gently with pre-warmed buffer.

-

Pre-incubate the cells with this compound or other test compounds for a specified duration (e.g., 30-60 minutes).

-

Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of NMDA (e.g., 100-300 µM) for a defined period (e.g., 15-30 minutes or up to 24 hours).

-

Terminate the exposure by removing the NMDA-containing medium and washing the cells with buffer.

-

Replace with fresh, pre-warmed culture medium (which may or may not contain the test compounds for post-treatment evaluation).

-

Incubate the cultures for 24 hours before assessing cell viability.

-

Assessment of Neuroprotection

This colorimetric assay measures the metabolic activity of viable cells.

-

Materials:

-

MTT stock solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

At the end of the experimental period (e.g., 24 hours post-glutamate exposure), add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully aspirate the medium containing MTT.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

-

Materials:

-

Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

-

-

Procedure:

-

At the end of the experimental period, carefully collect a sample of the culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the protocol (typically 20-30 minutes), protected from light.

-

Stop the reaction by adding the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (usually 490 nm).

-

Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

-

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects against glutamate toxicity are multifaceted and primarily initiated through its interaction with α7 nAChRs. The activation of these receptors triggers a cascade of intracellular signaling events that promote neuronal survival and inhibit apoptotic pathways.

The Central Role of the α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a ligand-gated ion channel with high permeability to Ca2+. This compound, as a positive allosteric modulator, enhances the response of the α7 nAChR to acetylcholine. This potentiation leads to a controlled increase in intracellular Ca2+, which, in contrast to the excessive Ca2+ influx during excitotoxicity, activates pro-survival signaling cascades.

Key Downstream Signaling Pathways

The binding of this compound to the α7 nAChR initiates several key signaling pathways that collectively contribute to its neuroprotective effects:

-

PI3K/Akt Pathway: The activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial downstream event.[4] Phosphorylated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9. Furthermore, Akt signaling promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2.[1]

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another important signaling axis activated by α7 nAChR stimulation.[3][[“]] Phosphorylated STAT3 translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and anti-inflammatory responses.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also implicated in the neuroprotective actions of this compound. Activation of this pathway can lead to the expression of genes that support neuronal plasticity and survival.

-

Inhibition of Oxidative Stress: this compound has been shown to attenuate oxidative stress by inhibiting the activity of NADPH oxidase and the production of reactive oxygen species (ROS).[3] This effect is also linked to the activation of the JAK2 pathway.[3]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for assessing the neuroprotective effects of this compound.

Caption: this compound's neuroprotective signaling cascade.

References

- 1. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galantamine modulates nicotinic receptor and blocks Abeta-enhanced glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

Galanthamine as an Allosteric Modulator of Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanthamine (B1674398), a drug approved for the treatment of Alzheimer's disease, presents a compelling dual mechanism of action: inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This technical guide provides an in-depth exploration of galanthamine's role as a positive allosteric modulator (PAM) of nAChRs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further investigation into this multifaceted compound. While the predominant view supports its role as a PAM, it is noteworthy that some studies have questioned the significance of this effect, suggesting it may act as a non-selective inhibitor at higher concentrations.[3][4]

Introduction: The Dual Action of Galanthamine

Galanthamine's therapeutic efficacy is attributed to its ability to enhance cholinergic neurotransmission through two distinct mechanisms.[2] Firstly, as a reversible and competitive inhibitor of AChE, it increases the synaptic concentration of acetylcholine (ACh).[2] Secondly, and the focus of this guide, it acts as an allosteric potentiating ligand (APL) on various nAChR subtypes.[5][6] This allosteric modulation sensitizes the receptors to their endogenous ligand, ACh, thereby amplifying the nicotinic cholinergic response.[2] This sensitizing action is not a common feature of all AChE inhibitors, distinguishing galanthamine from compounds like donepezil (B133215) and rivastigmine.[5][6]

Molecular Interaction with nAChR Subtypes

Galanthamine's allosteric modulation is not uniform across all nAChR subtypes. Its potentiation has been demonstrated for several neuronal subtypes, including α4β2, α3β4, α6β4, and the α7 homomeric receptors.[5][7][8] The potentiation occurs within a concentration window of 0.1-1 µM, which is clinically relevant as it corresponds to the cerebrospinal fluid concentrations observed at recommended therapeutic doses.[5] At concentrations exceeding 10 µM, galanthamine can exhibit inhibitory effects, potentially acting as an open-channel pore blocker.[3][5]

Binding Sites

Crucially, galanthamine's allosteric action involves binding to a site distinct from the orthosteric ACh-binding site.[2][9] Studies utilizing radioligand binding assays have shown that galanthamine does not significantly displace ligands that bind to the orthosteric site.[9] Photolabeling and computational docking studies suggest that galanthamine may bind to at least three distinct sites in the nAChR extracellular domain in the presence of an agonist.[10][11]

Quantitative Data on Galanthamine's Allosteric Modulation

The following tables summarize the quantitative data from various studies on the effects of galanthamine on different nAChR subtypes.

Table 1: Potentiation of nAChR Subtypes by Galanthamine

| nAChR Subtype | Agonist Used | Galanthamine Concentration for Potentiation | Maximum Potentiation | Experimental System |

| Human α4β2 | Acetylcholine | 0.1 - 1 µM | - | HEK-293 cells |

| Human α3β4 | Acetylcholine | 0.1 - 1 µM | - | HEK-293 cells |

| Human α6β4 | Acetylcholine | 0.1 - 1 µM | - | HEK-293 cells |

| Human α7 | Acetylcholine (250 µM) | 100 nM | 22% increase in current amplitude | Xenopus oocytes |

| Chicken/mouse chimeric α7/5-HT3 | Acetylcholine | 0.1 - 1 µM | - | HEK-293 cells |

Data compiled from multiple sources.[5][12]

Table 2: Inhibitory Effects of Galanthamine on nAChRs

| nAChR Subtype | Effect | Galanthamine Concentration for Inhibition | Experimental System |

| Various neuronal nAChRs | Inhibition/Blockade | >10 µM | HEK-293 cells |

| Muscle-type nAChRs | Inhibition of ACh binding | IC50 of 3 mM | - |

Data compiled from multiple sources.[3][5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of galanthamine's effects on nAChRs. The following sections provide generalized protocols for key in vitro experiments.

Radioligand Binding Assay

This assay determines if a compound binds to the orthosteric (agonist-binding) site or an allosteric site.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest and isolate the membrane fraction through centrifugation.[1]

-

Incubation: Incubate the membrane preparation with a specific radiolabeled ligand that binds to the orthosteric site (e.g., [³H]epibatidine for α4β2 nAChRs) and increasing concentrations of unlabeled galanthamine.[1]

-

Separation: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.[1]

-

Detection: Quantify the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of galanthamine that inhibits 50% of the specific binding of the radioligand (IC50). A high IC50 value or lack of displacement suggests binding to an allosteric site.[1]

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique directly measures the ion flow through nAChRs in response to agonist application, allowing for the characterization of modulation by galanthamine.

Caption: Workflow for a two-electrode voltage-clamp experiment.

Protocol:

-

Cell Preparation: Use Xenopus oocytes or other suitable cells expressing the specific nAChR subtype.[1][4]

-

Voltage Clamp: Impale the cell with two microelectrodes to clamp the membrane potential at a holding potential (e.g., -70 mV).[1]

-

Agonist Application: Apply an nAChR agonist (e.g., acetylcholine) to the cell to evoke an inward current.[1]

-

Co-application: Co-apply the agonist with various concentrations of galanthamine and record the changes in the current's amplitude, activation, and desensitization kinetics.[1]

-

Data Analysis: Measure the peak amplitude of the evoked currents in the absence and presence of galanthamine. Construct dose-response curves to determine the EC50 for potentiation or IC50 for inhibition.[1]

Intracellular Calcium Imaging

This cell-based assay measures a downstream effect of nAChR activation—an increase in intracellular calcium concentration.

Caption: Workflow for an intracellular calcium imaging assay.

Protocol:

-

Cell Preparation and Loading: Culture cells that endogenously or recombinantly express nAChRs (e.g., SH-SY5Y neuroblastoma cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[1][13]

-

Compound Incubation: Incubate the cells with various concentrations of galanthamine.[13]

-

Agonist Stimulation: Measure the baseline fluorescence before adding an nAChR agonist.

-

Fluorescence Measurement: Record the change in fluorescence intensity after agonist addition using a fluorescence microplate reader or microscope.

-

Data Analysis: Calculate the change in fluorescence to quantify the potentiation of the agonist-induced calcium influx by galanthamine.[13]

Signaling Pathways Modulated by Galanthamine

The allosteric potentiation of nAChRs by galanthamine can influence several downstream signaling pathways, contributing to its therapeutic effects.

Enhancement of Neurotransmitter Release

By potentiating presynaptic nAChRs, galanthamine can facilitate the release of various neurotransmitters, including dopamine (B1211576) and glutamate.[14] This can have significant implications for cognitive function and may contribute to the symptomatic improvement observed in Alzheimer's disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Physostigmine and Galanthamine Bind in the Presence of Agonist at the Canonical and Noncanonical Subunit Interfaces of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Galantamine enhances dopaminergic neurotransmission in vivo via allosteric potentiation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Galanthine in Amaryllidaceae Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanthine, a tetracyclic Amaryllidaceae alkaloid, is a crucial therapeutic agent for the management of Alzheimer's disease due to its acetylcholinesterase inhibitory activity. This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of this compound in plants of the Amaryllidaceae family. It delves into the enzymatic cascade, from the primary aromatic amino acid precursors to the final intricate structure of this compound. This document summarizes key quantitative data, details experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development and natural product synthesis.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be broadly categorized into four main stages:

-

Formation of Norbelladine (B1215549): The common precursor to all Amaryllidaceae alkaloids, norbelladine, is synthesized through the condensation of tyramine (B21549) (derived from L-tyrosine) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA, derived from L-phenylalanine).

-

Methylation of Norbelladine: A crucial methylation step converts norbelladine to 4'-O-methylnorbelladine, a key intermediate that directs the pathway towards the this compound scaffold.

-

Formation of the Tetracyclic Core: An intramolecular oxidative C-C coupling reaction, catalyzed by a specific cytochrome P450 enzyme, forms the characteristic tetracyclic core of this compound-type alkaloids.

-

Final Modifications: A series of reduction and methylation reactions convert the tetracyclic intermediate into the final bioactive compound, this compound.

The key enzymes and intermediates in the this compound biosynthetic pathway are detailed below.

Precursor Formation

The journey to this compound begins with the conversion of L-phenylalanine and L-tyrosine into two key building blocks:

-

L-Phenylalanine is converted to 3,4-dihydroxybenzaldehyde (3,4-DHBA) through a series of enzymatic reactions involving Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and Coumarate 3-hydroxylase (C3H).

-

L-Tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to yield tyramine .

Norbelladine Formation: The Gateway to Amaryllidaceae Alkaloids

The condensation of tyramine and 3,4-DHBA to form norbelladine is a pivotal step catalyzed by two synergistic enzymes:

-

Norbelladine Synthase (NBS): This enzyme catalyzes the initial condensation reaction to form a transient imine intermediate.

-

Noroxomaritidine/Norcraugsodine Reductase (NR): This reductase then acts on the imine intermediate to produce the stable precursor, norbelladine .[1][2][3][4]

The Path to the this compound Scaffold

Once norbelladine is formed, a series of specific enzymatic modifications channel the biosynthesis towards this compound:

-

4'-O-Methylation: Norbelladine 4'-O-methyltransferase (N4OMT) specifically methylates the 4'-hydroxyl group of norbelladine to produce 4'-O-methylnorbelladine .[5] This is a critical branching point in Amaryllidaceae alkaloid biosynthesis.

-

Intramolecular Oxidative Coupling: The cytochrome P450 enzyme, CYP96T1 , catalyzes a para-ortho' oxidative C-C coupling of 4'-O-methylnorbelladine. This reaction forms the tetracyclic core and yields N-demethylnarwedine .[5]

-

Reduction: The ketone group of N-demethylnarwedine is then reduced to a hydroxyl group by a reductase, forming N-demethylgalanthamine .[5]

-

N-Methylation: The final step is the N-methylation of N-demethylgalanthamine by an N-methyltransferase to produce the final product, This compound .[5]

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite levels is crucial for understanding the efficiency and regulation of the this compound biosynthetic pathway. The following table summarizes available quantitative data.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | Source |

| NpN4OMT | Norbelladine | 4'-O-methylnorbelladine | 2.5 ± 0.3 | 1.3 ± 0.03 | 0.034 | [6] |

| NpN4OMT | N-methylnorbelladine | 4'-O-methyl-N-methylnorbelladine | 2.8 ± 0.5 | 1.2 ± 0.04 | 0.031 | [6] |

Note: Quantitative kinetic data for NBS, NR, and CYP96T1 are not yet extensively reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthetic pathway.

Metabolite Analysis by LC-MS/MS

This protocol is adapted for the quantitative analysis of this compound and its precursors in plant tissues.[5]

1. Sample Preparation: a. Freeze plant tissue in liquid nitrogen and grind to a fine powder. b. Extract metabolites with a suitable solvent (e.g., 80% methanol (B129727) with 0.1% formic acid). c. Centrifuge to pellet debris and collect the supernatant. d. Filter the supernatant through a 0.22 µm filter before analysis.

2. LC-MS/MS Conditions: a. Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient to separate the compounds of interest. e. Ionization Mode: Positive electrospray ionization (ESI+). f. Detection: Multiple Reaction Monitoring (MRM) mode.

- Galanthamine (B1674398): m/z 288.1 → 213.1

- Norbelladine: m/z 260.1 → 137.1

- 4'-O-methylnorbelladine: m/z 274.1 → 151.1

3. Quantification: a. Generate a standard curve using authentic standards of the target compounds. b. Quantify the metabolites in the plant extracts by comparing their peak areas to the standard curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of this compound biosynthetic genes.[5]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from plant tissues using a suitable kit or method (e.g., Trizol). b. Treat the RNA with DNase I to remove genomic DNA contamination. c. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

2. qRT-PCR: a. Design and validate gene-specific primers for the target genes (e.g., NBS, NR, N4OMT, CYP96T1) and a stable reference gene (e.g., Actin or Ubiquitin). b. Perform the qRT-PCR reaction using a SYBR Green-based master mix. c. Cycling conditions:

- Initial denaturation: 95°C for 5 min.

- 40 cycles of: 95°C for 15 s, 60°C for 30 s.

- Melt curve analysis to verify product specificity.

3. Data Analysis: a. Calculate the relative gene expression levels using the 2-ΔΔCt method.

Recombinant Enzyme Assays

This section provides a general framework for assaying the activity of key enzymes in the this compound pathway.

1. Heterologous Expression and Purification: a. Clone the coding sequence of the target enzyme (e.g., NBS, NR, N4OMT, CYP96T1) into a suitable expression vector (e.g., pET vector with a His-tag). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Induce protein expression with IPTG. d. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Assay Conditions:

| Enzyme | Substrates | Cofactors/Reagents | Buffer | Product Detection |

| NBS/NR | Tyramine, 3,4-DHBA | NADPH (for NR) | 100 mM Tris-HCl (pH 7.5) | LC-MS/MS (for norbelladine) |

| N4OMT | Norbelladine | S-adenosyl methionine (SAM) | 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT | LC-MS/MS (for 4'-O-methylnorbelladine) |

| CYP96T1 | 4'-O-methylnorbelladine | NADPH, Cytochrome P450 reductase | 50 mM Potassium phosphate (B84403) (pH 7.5) | LC-MS/MS (for N-demethylnarwedine) |

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound from primary metabolites.

Regulation of this compound Biosynthesis by Jasmonate Signaling

Caption: Jasmonate signaling pathway regulating this compound biosynthesis genes.

Experimental Workflow for Pathway Elucidation

Caption: A typical experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The elucidation of the this compound biosynthetic pathway in Amaryllidaceae plants represents a significant achievement in plant biochemistry and natural product research. Understanding the enzymatic machinery and regulatory networks that govern the production of this vital therapeutic agent opens up new avenues for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a consolidated resource for researchers and professionals, aiming to facilitate further investigation and innovation in the field of Amaryllidaceae alkaloid biosynthesis and its application in drug development. Further research is warranted to fill the existing gaps in the quantitative understanding of the kinetics of all enzymes in the pathway and to further unravel the complex regulatory mechanisms.

References

- 1. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection and Validation of Appropriate Reference Genes for Quantitative Real-Time PCR Analysis of Gene Expression in Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids | Semantic Scholar [semanticscholar.org]

- 4. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptomic and Metabolomic Analyses Reveals That Exogenous Methyl Jasmonate Regulates Galanthamine Biosynthesis in Lycoris longituba Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jasmonate-Responsive ERF Transcription Factors Regulate Steroidal Glycoalkaloid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Galanthamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine (B1674398) is a tertiary alkaloid, originally isolated from the bulbs of the snowdrop Galanthus woronowii and other Amaryllidaceae species.[1][2] It is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[3] Galanthamine's clinical efficacy is attributed to its dual mechanism of action: competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This guide provides an in-depth technical overview of the pharmacological profile of galanthamine and its derivatives, encompassing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and therapeutic applications.

Mechanism of Action

Galanthamine exerts its therapeutic effects through a synergistic dual mechanism of action that enhances cholinergic neurotransmission.

Acetylcholinesterase Inhibition

Galanthamine is a selective, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[1][3] By inhibiting AChE, galanthamine increases the concentration and prolongs the duration of action of acetylcholine, thereby enhancing cholinergic signaling.[1] This is particularly relevant in Alzheimer's disease, which is characterized by a loss of cholinergic neurons and a subsequent decline in acetylcholine levels. Galanthamine also inhibits butyrylcholinesterase (BuChE), although with lower potency.[4][5]

Allosteric Potentiation of Nicotinic Acetylcholine Receptors

In addition to its action as an AChE inhibitor, galanthamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][6] It binds to a site on the nAChR that is distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[1] This potentiation has been observed for several nAChR subtypes, including the α4β2, α7, α3β4, and α6β4 subtypes.[1][6] The allosteric modulation of nAChRs is thought to contribute to the cognitive-enhancing effects of galanthamine and may also play a role in its neuroprotective properties.[7][8]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological activity of galanthamine.

Table 1: Cholinesterase Inhibition by Galanthamine

| Enzyme | IC50 | Ki | Inhibition Type | Source |

| Acetylcholinesterase (AChE) | 0.31 µg/mL | - | Competitive/Mixed | [4] |

| Butyrylcholinesterase (BuChE) | 9.9 µg/mL | - | Competitive | [4] |

| Acetylcholinesterase (AChE) | 1.070 µM | - | - | [9] |

| Acetylcholinesterase (AChE) | 5130 ± 630 nM | - | - | [10] |

| Butyrylcholinesterase (BuChE) | 14000 ± 300 nM | - | - | [10] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. Note that IC50 values can vary depending on experimental conditions.

Table 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptor Subtypes by Galanthamine

| nAChR Subtype | Potentiation Concentration Range | Effect | Source |

| α4β2 | 0.1 - 1 µM | Potentiation of agonist response | [11] |

| α7 | 0.1 - 1 µM | Potentiation of agonist response | [11][12] |

| α3β4 | 0.1 - 1 µM | Potentiation of agonist response | [11] |

| α6β4 | 0.1 - 1 µM | Potentiation of agonist response | [11] |

Note: At concentrations >10 µM, galanthamine can act as an nAChR inhibitor.[11]

Table 3: Pharmacokinetic Properties of Galanthamine

| Parameter | Value | Source |

| Bioavailability | 80-100% | [1] |

| Protein Binding | ~18% | [1] |

| Metabolism | Hepatic (CYP2D6 and CYP3A4) | [1] |

| Elimination Half-life | ~7 hours | [1] |

| Excretion | Renal (95%) | [1] |

Signaling Pathways

Galanthamine's modulation of cholinergic signaling activates several downstream pathways that are implicated in neuroprotection and anti-inflammatory responses.

References

- 1. Galantamine - Wikipedia [en.wikipedia.org]

- 2. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic inhibition of butyrylcholinesterase by galantamine and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Technical Guide: Discovery, Isolation, and Analysis of Galanthamine from Galanthus Species

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Galanthamine (B1674398), a tertiary alkaloid, is a critical therapeutic agent for managing mild to moderate Alzheimer's disease. Its efficacy stems from a dual mechanism: the reversible, competitive inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs)[1][2][3]. This guide provides a comprehensive overview of the discovery and isolation of galanthamine, focusing on its extraction from Galanthus species. It includes detailed experimental protocols, quantitative data summaries, and diagrams of relevant biochemical pathways and experimental workflows.

Historical Discovery and Initial Isolation

The journey of galanthamine from a natural compound to a pharmaceutical began in the mid-20th century. The definitive isolation and characterization of galanthamine are credited to Soviet scientists N.V. Proskurnina and A.P. Yakovleva in 1952. They successfully isolated the alkaloid from the bulbs of the Caucasian snowdrop, Galanthus woronowii[1][4][5]. This foundational work paved the way for extensive pharmacological investigation and eventual clinical use. Subsequent research, particularly by Bulgarian chemist Dimitar Paskov, led to the development of the first industrial-scale extraction methods[6].

Quantitative Data: Galanthamine Content and Extraction Yields

The concentration of galanthamine varies significantly among different Galanthus species, plant parts, and geographical locations. The choice of extraction method also critically impacts the final yield.

Table 1: Galanthamine Content in Various Galanthus Species

| Species | Plant Part | Galanthamine Content (% dry weight) | Reference |

| Galanthus woronowii | Bulbs & Aerial Parts | 0.003% - 0.506% | [7] |

| Galanthus woronowii | Leaves | ~0.070% | |

| Galanthus woronowii | Bulbs | ~0.040% | |

| Galanthus nivalis | Leaves | 0.10% | [8] |

| Galanthus nivalis | Bulbs | 0.73% | [8] |

| Galanthus elwesii | Bulbs | 0.007% - 0.026% | [9] |

Table 2: Comparison of Extraction Methodologies and Yields

| Extraction Method | Plant Source | Yield | Reference |

| Ultrasound-Assisted Extraction (UAE) | Galanthus woronowii | ~0.470% | [1] |

| Pressurized Water Extraction | Narcissus pseudonarcissus | ~3.50 mg/g | [10] |

| Supercritical CO₂ Extraction | Lycoris raw material | 98% (extraction rate) | [11] |

| Classical Solvent Extraction (Industrial) | Amaryllidaceae plants | 47% - 57% (recovery rate) | [12] |

Experimental Protocols

The isolation of galanthamine is a multi-step process involving extraction, acid-base partitioning for purification, and final crystallization.

Protocol 1: Ultrasound-Assisted Extraction (UAE) and Purification

This laboratory-scale method uses ultrasonication to improve extraction efficiency from Galanthus woronowii bulbs[1].

1. Plant Material Preparation:

-

Wash fresh bulbs of Galanthus woronowii, dry them, and grind them into a fine powder.

2. Extraction:

-

Solvent/Material Ratio: 40.70 mL/g.

-

Extraction Time: 32.89 minutes.

-

Extraction Temperature: 51.52°C.

-

Suspend the powdered bulb material in the aqueous extraction solvent at the specified ratio.

-

Subject the mixture to ultrasonication for the designated time and temperature.

-

After extraction, filter the mixture to separate the liquid extract from the solid plant material.

3. Purification (Acid-Base Liquid-Liquid Extraction):

-

Acidify the liquid extract with a dilute acid (e.g., 3% sulfuric acid) to a pH of approximately 2.0[13]. This converts the galanthamine base into its salt form, which is soluble in the aqueous phase.

-

Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether) to remove lipids and other non-polar impurities. Discard the organic phase[13].

-

Basify the aqueous phase to a pH of 9-10 with a base like ammonium (B1175870) hydroxide[13]. This converts the galanthamine salt back to its free base form, making it soluble in organic solvents.

-

Perform multiple extractions of the basic aqueous solution with an organic solvent such as dichloromethane (B109758) or chloroform[13][14].

-

Combine all organic extracts.

4. Crystallization:

-

Evaporate the combined organic solvent under reduced pressure to yield a crude, oily residue[1].

-

Dissolve the residue in a minimal amount of acetone (B3395972) and add aluminum oxide to adsorb impurities. Stir and filter[1].

-

Evaporate the acetone. Dissolve the resulting residue in a minimal volume of a suitable solvent like isopropanol[1].

-

Induce crystallization (e.g., by cooling). Collect the resulting white crystals of galanthamine base. This process can achieve a purity of over 99%[1].

Protocol 2: Supercritical Fluid Extraction (SFE)

This method is an environmentally friendly "green" technology that uses supercritical CO₂ as the solvent[8][11].

1. Plant Material Preparation:

-

Dry and pulverize the raw plant material (e.g., Galanthus or Lycoris bulbs).

2. Supercritical CO₂ Extraction:

-

Entrainer: A mixture of a polar solvent (e.g., ethanol) and water is used as a co-solvent or entrainer to enhance the solubility of galanthamine in supercritical CO₂[11].

-

Extraction Temperature: 70°C.

-

Extraction Pressure: 30 MPa.

-

Place the powdered material into the extractor vessel.

-

Pump supercritical CO₂ mixed with the entrainer through the vessel for a set duration (e.g., 1-4 hours)[11].

3. Separation:

-

Route the fluid from the extractor into a separator vessel.

-

Reduce the pressure and/or adjust the temperature, causing the CO₂ to lose its solvating power.

-

The extracted galanthamine precipitates and is collected from the separator[11].

4. Downstream Purification:

-

The crude extract collected from the SFE process requires further purification, typically using the acid-base liquid-liquid extraction and crystallization steps detailed in Protocol 1.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for isolating galanthamine involves several key stages, from raw plant material to a purified final product.

Caption: General workflow for the extraction and purification of galanthamine.

Biosynthesis of Galanthamine

Galanthamine biosynthesis begins with the amino acids L-phenylalanine and L-tyrosine. A key step is the oxidative coupling of the precursor 4'-O-methylnorbelladine[15][16].

Caption: Simplified biosynthetic pathway of galanthamine.

Signaling Pathway: Dual Mechanism of Action

Galanthamine exerts its therapeutic effects by inhibiting acetylcholinesterase (AChE) and positively modulating nicotinic acetylcholine receptors (nAChRs)[17][18].

Caption: Dual mechanism of action of galanthamine at the cholinergic synapse.

Signaling Pathway: Neuroprotection via Autophagy

Beyond its primary mechanism, galanthamine has been shown to induce neuroprotective effects by activating signaling pathways that lead to the autophagic degradation of β-amyloid plaques[19].

Caption: Neuroprotective signaling pathway induced by galanthamine.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Galanthamine - Molecule of the Month November 2012 - HTML-only version [chm.bris.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Galanthamine from snowdrop--the development of a modern drug against Alzheimer's disease from local Caucasian knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN1696131A - Method for extracting galantamine from raw materials of lycoris or galanthus - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 15. soc.chim.it [soc.chim.it]

- 16. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 17. Galantamine - Wikipedia [en.wikipedia.org]

- 18. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of (-)-Galanthamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (-)-Galanthamine, a pivotal alkaloid in the treatment of Alzheimer's disease. This document details the core structural features, stereochemical configuration, and the experimental methodologies used for its characterization.

Chemical Structure and Stereochemistry

(-)-Galanthamine is a tetracyclic alkaloid belonging to the Amaryllidaceae family.[1] Its rigid and complex structure features a unique spirocyclic system containing a dihydrobenzofuran moiety fused to a hydro-aza-azulene core. The molecule possesses three stereocenters, which define its specific three-dimensional architecture and biological activity.

The absolute configuration of the naturally occurring and biologically active enantiomer, (-)-Galanthamine, has been unequivocally established as (4aS,6R,8aS) through X-ray crystallography and various spectroscopic techniques.[2]

Below is a diagram illustrating the chemical structure of (-)-Galanthamine with the numbering of its carbon atoms and the designation of its stereocenters.

Caption: Chemical structure of (-)-Galanthamine with atom numbering.

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in (-)-Galanthamine has been determined using single-crystal X-ray diffraction and NMR spectroscopy. The following tables summarize key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of (-)-Galanthamine provide a detailed fingerprint of its chemical environment. The following table presents the chemical shifts (δ) in parts per million (ppm) typically observed in a CDCl₃ solvent.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 6.06 - 5.92 (m) | 127.6 (d) |

| 2 | 6.06 - 5.92 (m) | 127.0 (d) |

| 3 | - | 143.9 (s) |

| 4a | - | 133.1 (s) |

| 4b | 4.57 (br s) | 88.5 (d) |

| 5α | 1.88 - 1.61 (m) | 29.9 (t) |

| 5β | 1.98 (ddd, 15.7, 5.0, 2.4) | 29.9 (t) |

| 6 | 4.15 - 4.08 (m) | 61.9 (d) |

| 7α | 1.88 - 1.61 (m) | 40.3 (t) |

| 7β | 2.66 (ddd, 15.7, 1.6, 1.6) | 40.3 (t) |

| 8a | - | 48.7 (s) |

| 9 | 3.34 (ddd, 14.6, 3.5, 3.5) | 53.8 (t) |

| 10 | 3.18 (ddd, 13.2, 11.4, 2.6) | 47.0 (t) |

| 11 | 6.65 - 6.52 (m) | 111.0 (d) |

| 12 | 6.65 - 6.52 (m) | 120.5 (d) |

| 12a | - | 133.0 (s) |

| 12b | - | 146.2 (s) |

| OCH₃ | 3.79 (s) | 55.8 (q) |

| NCH₃ | Not explicitly assigned | Not explicitly assigned |

Data sourced from a technical guide by BenchChem.

X-ray Crystallographic Data

Single-crystal X-ray diffraction provides the most accurate data on bond lengths and angles, confirming the absolute stereochemistry. While a comprehensive table of all bond lengths and angles is best obtained directly from the raw crystallographic information files (CIF), the following provides an overview of the key structural parameters. The crystallographic data for (-)-Galanthamine and its derivatives can be accessed from the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD). For example, CCDC deposition numbers for related structures can be found in various publications.

Specific Rotation

The chiroptical properties of (-)-Galanthamine are characterized by its specific rotation, which is a measure of its ability to rotate plane-polarized light.

| Parameter | Value |

| Specific Rotation ([α]D²⁰) | -121° (c 1, EtOH) |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 20 °C |

| Solvent | Ethanol |

| Concentration | 1 g/100 mL |

Experimental Protocols

The structural and stereochemical assignment of (-)-Galanthamine relies on a combination of spectroscopic and crystallographic techniques. The following sections detail the methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and confirm the connectivity of atoms in the (-)-Galanthamine molecule.

Methodology:

-

Sample Preparation: A sample of pure (-)-Galanthamine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6 mL in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A sufficient relaxation delay is used to ensure accurate integration if quantitative analysis is required.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry.

-

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of (-)-Galanthamine, including bond lengths, bond angles, and the absolute stereochemistry.

Methodology:

-

Crystallization:

-

High-quality single crystals of (-)-Galanthamine are grown by slow evaporation of a suitable solvent system. Common solvents for the crystallization of alkaloids include ethanol, methanol, acetone, or mixtures thereof. For (-)-Galanthamine, crystallization from its hydrobromide salt in ethanol/water mixtures is a common procedure.[3]

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer and placed in a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

A complete dataset is collected by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell parameters and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

-

The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.

-

Determination of Specific Rotation

Objective: To measure the specific rotation of (-)-Galanthamine, a characteristic physical property of a chiral molecule.

Methodology:

-

Sample Preparation: A solution of (-)-Galanthamine of a precisely known concentration is prepared in a suitable solvent (e.g., ethanol).

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

-

Measurement:

-

The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).

-

The angle of rotation of plane-polarized light (at a specific wavelength, usually the sodium D-line at 589 nm) is measured at a constant temperature (e.g., 20 °C).

-

-

Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters.

-

c is the concentration in g/mL.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks related to the structural elucidation of (-)-Galanthamine.

Caption: Workflow for the structural elucidation of (-)-Galanthamine.

This guide provides a foundational understanding of the chemical structure and stereochemistry of (-)-Galanthamine, underpinned by established experimental protocols. For further in-depth analysis, researchers are encouraged to consult the primary literature and crystallographic databases.

References

In Vitro Acetylcholinesterase Inhibition by Galanthamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on Galanthamine's acetylcholinesterase (AChE) inhibition. Galanthamine (B1674398) is a well-established reversible, competitive inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] By impeding AChE activity, Galanthamine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1] This mechanism of action forms the basis of its therapeutic use in managing mild to moderate Alzheimer's disease.[2] Beyond its primary inhibitory function, Galanthamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors, further augmenting cholinergic signaling.[1][2]

This document details the quantitative data on Galanthamine's inhibitory activity, outlines the experimental protocols for its in vitro assessment, and provides visual representations of the experimental workflow and the molecular interactions involved in AChE inhibition.

Quantitative Analysis of Galanthamine's Inhibitory Potency

The inhibitory effect of Galanthamine on cholinesterases is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of Galanthamine required to inhibit 50% of the enzyme's activity, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. The following tables summarize the reported in vitro inhibitory activities of Galanthamine against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) from various sources.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by Galanthamine

| IC50 (µM) | Ki (µM) | Enzyme Source | Comments |

| 0.31 | - | Not specified | Galanthamine was found to be a potent inhibitor of cholinesterases. |

| 0.496 - 5.13 | - | Various | The range reflects variations in experimental conditions and enzyme sources.[3] |

| 1.02 | - | Not specified | Used as a standard in an anticholinesterase activity study.[4] |

| 4.96 - 5.13 | - | Human brain cortex | Determined in studies on normal and Alzheimer's disease brain cortices.[3] |

| - | 0.52 | Recombinant Human AChE | - |

| - | 0.86 | Mouse Brain AChE | Inhibition was determined to be competitive. |

| - | 0.16 | Rat Brain AChE | Inhibition was determined to be competitive. |

| - | 0.2 | Torpedo californica AChE (TcAChE) | Inhibition was reported to be of a mixed-type. |

Table 2: In Vitro Butyrylcholinesterase (BuChE) Inhibition by Galanthamine

| IC50 (µM) | Ki (µM) | Enzyme Source | Selectivity (BuChE IC50 / AChE IC50) |

| 9.9 | - | Not specified | 31.9 |

| - | - | Human Serum | 11.8 |

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

The most common method for determining AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman and colleagues.[1] This assay is based on the reaction of the product of acetylcholine hydrolysis with a chromogenic reagent.

The Ellman's Assay

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetic acid. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like Galanthamine, the rate of this reaction is reduced.

Materials and Reagents:

-

Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus or human recombinant)

-

Galanthamine (or other test compounds)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure (96-well plate format):

-

Reagent Preparation:

-

Prepare a stock solution of Galanthamine in a suitable solvent (e.g., DMSO or water).

-

Create a series of dilutions of the Galanthamine stock solution in phosphate buffer to obtain a range of desired concentrations.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In each well of a 96-well plate, add the following in the specified order:

-

Blank: 175 µL of phosphate buffer + 25 µL of ATCI.

-

Control (100% enzyme activity): 150 µL of phosphate buffer + 25 µL of AChE solution + 25 µL of ATCI.

-